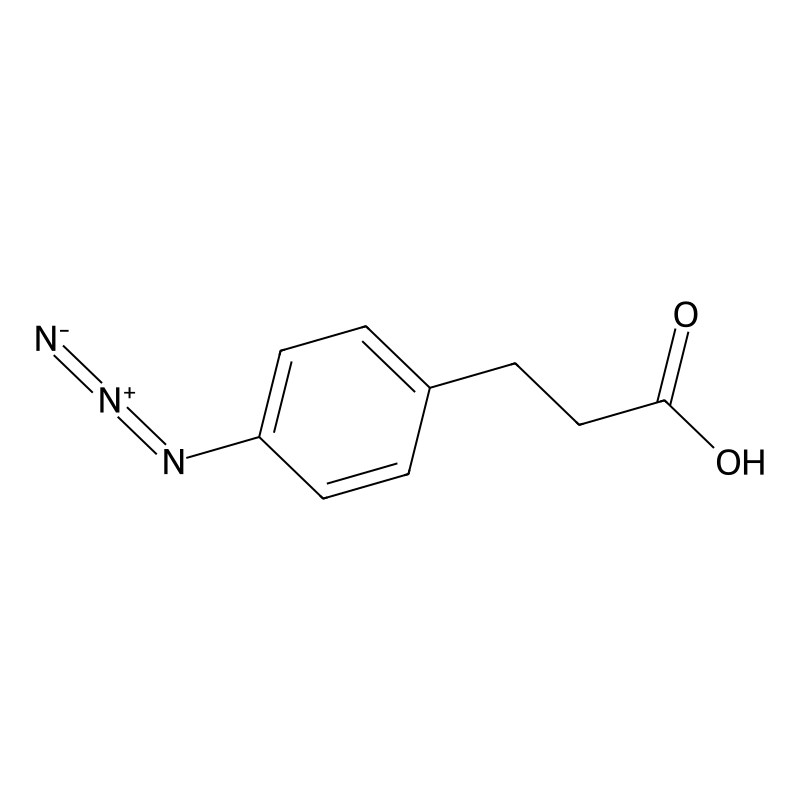3-(4-Azidophenyl)propionic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-(4-Azidophenyl)propionic acid is an organic compound with the chemical formula . It features an azide functional group attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is notable for its applications in click chemistry, particularly in the synthesis of various bioconjugates and polymers due to the reactivity of the azide group. The presence of the azide allows for selective reactions with alkynes, facilitating the formation of triazoles, which are valuable in medicinal chemistry and materials science.
- Chemical Intermediate: The presence of an azide group (N3) indicates 3-(4-Azidophenyl)propionic acid could be a valuable intermediate for organic synthesis. Azide groups are commonly used in click chemistry, a powerful tool for coupling molecules together efficiently []. By reacting this molecule with other functional groups, researchers could potentially synthesize novel drug candidates or other complex organic structures.
- Azide-Alkyne Huisgen Cycloaddition: This reaction is a cornerstone of click chemistry, where 3-(4-azidophenyl)propionic acid reacts with alkynes to form 1,4-disubstituted triazoles. This reaction is regioselective and can be catalyzed by various metal catalysts, such as copper or palladium .
- Esterification: The carboxylic acid group can undergo esterification with alcohols to form esters, which are useful in various applications including drug formulation and polymer synthesis.
- Reduction: The azide group can be reduced to amines, allowing for further functionalization of the compound.
While specific biological activities of 3-(4-azidophenyl)propionic acid are not extensively documented, compounds containing azide functionalities often exhibit interesting biological properties. The ability to form stable linkages with biomolecules through click chemistry makes this compound a candidate for drug delivery systems and targeted therapies. Its derivatives may also show potential as anti-inflammatory agents or in cancer therapy due to the structural similarities with other bioactive compounds.
Several methods exist for synthesizing 3-(4-azidophenyl)propionic acid:
- Nucleophilic Substitution: Starting from 4-bromoacetophenone, nucleophilic substitution can introduce the azide group through sodium azide.
- Direct Azidation: The direct azidation of 4-(hydroxymethyl)phenylpropionic acid using sodium azide can yield the desired product.
- Click Chemistry Approaches: Utilizing pre-existing alkynes and azides in a one-pot reaction can efficiently produce various derivatives of 3-(4-azidophenyl)propionic acid .
3-(4-Azidophenyl)propionic acid has several applications:
- Bioconjugation: It serves as a versatile building block for creating bioconjugates through click chemistry.
- Polymer Chemistry: Utilized in the synthesis of functionalized polymers that can respond to specific stimuli or deliver drugs selectively.
- Medicinal Chemistry: Its derivatives may be explored for therapeutic applications, particularly in oncology and inflammation.
Interaction studies involving 3-(4-azidophenyl)propionic acid often focus on its reactivity with various alkynes and other functional groups. These studies provide insights into the kinetics and mechanisms of click reactions, which are crucial for optimizing conditions for bioconjugation and polymerization processes. Research indicates that using chiral catalysts can lead to enantioselective outcomes in reactions involving this compound .
Several compounds share structural similarities with 3-(4-azidophenyl)propionic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 3-(4-Aminophenyl)propionic acid | 75451 | 0.97 | Contains an amino group instead of an azide |
| 4-(4-Aminophenyl)butanoic acid | 15118-60-2 | 1.00 | Similar structure but longer carbon chain |
| Methyl 3-(4-aminophenyl)propanoate | 35418-07-6 | 0.88 | Methyl ester derivative |
| Methyl 4-(4-aminophenyl)butanoate | 20637-09-6 | 0.88 | Another methyl ester variant |
Uniqueness
The uniqueness of 3-(4-azidophenyl)propionic acid lies primarily in its azide functionality, which allows it to participate in highly selective reactions that are not possible with other similar compounds lacking this group. This property makes it particularly valuable in fields such as medicinal chemistry and materials science where precise molecular modifications are essential.
XLogP3
GHS Hazard Statements
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








